molecular formula C16H23FN2O2 B2542009 (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 876162-15-1

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2542009
CAS No.: 876162-15-1
M. Wt: 294.37
InChI Key: GTZGSEIULCPYBX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride” is a chemical compound with the molecular formula C12H17ClFN3O and a molecular weight of 273.7342832 . It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride” includes a fluorobenzyl group, a pyrrolidin-3-yl group, and a urea hydrochloride group .


Physical and Chemical Properties Analysis

“®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride” has a molecular weight of 273.7342832 . Other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. Notably, tert-butanesulfinamide has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse structures like piperidines, pyrrolidines, and azetidines. These structures are key components in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely employed in medicinal chemistry. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through pseudorotation. This review discusses bioactive molecules with target selectivity featuring the pyrrolidine ring and its derivatives. It highlights the influence of stereoisomers and the spatial orientation of substituents on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds (Petri et al., 2021).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) has gained prominence due to advancements in chiral catalysts for asymmetric reactions. Various catalytic non-enzymatic procedures have been developed, providing high enantioselectivity and yield for products and recovered starting materials. This review updates the principal developments in catalytic non-enzymatic KR since 2004, subdivided by compound types like alcohols, epoxides, amines, and others. The review also discusses the impact of substituents on the formation of planar paramagnetic species and the potential decisive role of lattice energy effects in such complexes (Pellissier, 2011).

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGSEIULCPYBX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.